molecular formula C3H8N2S B109831 s-Ethylisothiourea CAS No. 2986-20-1

s-Ethylisothiourea

Cat. No. B109831
CAS RN: 2986-20-1
M. Wt: 104.18 g/mol
InChI Key: VFIZBHJTOHUOEK-UHFFFAOYSA-N
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Description

“s-Ethylisothiourea” is a nitric oxide synthase inhibitor . It is a small molecule that has been used in experimental groups .


Molecular Structure Analysis

The molecular structure of “s-Ethylisothiourea” is represented by the chemical formula C3H8N2S . It has an average weight of 104.174 and a monoisotopic weight of 104.040818956 .


Physical And Chemical Properties Analysis

“s-Ethylisothiourea” is a solid under normal conditions . It should be stored under inert gas due to its hygroscopic nature . The molecular formula is C3H8N2S and it has a molecular weight of 104.170 .

Scientific Research Applications

Inhibition of Human Nitric Oxide Synthases

s-Ethylisothiourea is a potent inhibitor of human nitric oxide synthases (NOS), showing significant inhibition across various NOS isozymes. This includes inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) isozymes. It demonstrates selective inhibition, particularly potent in the inducible form, and alters the environment of the bound heme in these enzymes, suggesting its potential in regulating NOS activities (Garvey et al., 1994).

Reversal of Septic Vasodilation

In a study involving sheep, s-Ethylisothiourea demonstrated the ability to reverse septic vasodilation. Its application in this context showed a significant reduction in the hyperdynamic circulation characteristic of septic states, indicating its potential therapeutic role in managing sepsis-related complications (Booke et al., 1995).

Effects on Hemodynamics and Regional Blood Flow

s-Ethylisothiourea was found to have effects on hemodynamics and regional blood flow in healthy and septic sheep. The substance caused dose-dependent vasoconstriction and affected oxygen transport and regional blood flows, highlighting its significance in cardiovascular studies and potential therapeutic applications (Booke et al., 1999).

Selective Isoform Inhibition

s-Ethylisothiourea, alongside other compounds, has been recognized as a selective inhibitor of inducible nitric oxide synthase. This selectivity, with a significantly greater potency than earlier inhibitors, suggests its utility in treating inflammatory and autoimmune diseases, where selective inhibition of specific NOS isozymes can be therapeutically beneficial (Nakane et al., 1995).

Isozyme Selectivity in Inhibition

Further research into the structural activity of s-Ethylisothiourea and its analogues demonstrated its potent inhibitory action on human NOS isozymes. One of its analogs showed significant selectivity for the neuronal isoform of NOS, suggesting the importance of s-Ethylisothiourea derivatives in developing selective NOS inhibitors (Shearer et al., 1997).

Cardiovascular and Antinociceptive Effects

Studies involving various isothioureas, including s-Ethylisothiourea, have shown their ability to inhibit nitric oxide synthase and affect mean arterial blood pressure. This suggests potential applications in cardiovascular research and possibly in understanding pain perception mechanisms (Handy et al., 1996).

Environmental and Agricultural Applications

s-Ethylisothiourea, as Ethylenethiourea (ETU), has been used in monitoring exposure to ethylenebisdithiocarbamate fungicides in agricultural settings. It serves as an indicator of exposure in both the environment and in biological systems, such as human urine, emphasizing its role in occupational health and environmental studies (Kurttio & Savolainen, 1990).

Metabolism and Toxicity Studies

Research on ETU has delved into its metabolism in various species, revealing differences in metabolic pathways and potential toxicological effects. These studies contribute to understanding the safety and impact of substances related to s-Ethylisothiourea in different biological systems (Iverson et al., 1980).

Material Science Applications

In material science, s-Ethylisothiourea has been used in modifying silica surfaces to improve the mechanical performance of materials like styrene-butadiene rubber. This highlights its utility beyond biomedical applications, extending to industrial and material engineering contexts (Zhong et al., 2015).

Bacterial Cell Shape Induction

s-Ethylisothiourea has been studied for its role in inducing spherical cells in bacteria, such as Escherichia coli. Understanding the structural requirements for this activity has implications in microbiology and could provide insights into bacterial physiology and potential antimicrobial strategies (Iwai et al., 2004).

Safety And Hazards

“s-Ethylisothiourea” is classified as having acute toxicity and is toxic if swallowed . It can cause CNS depression when combined with certain substances . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It should be stored locked up and disposed of properly .

properties

IUPAC Name

ethyl carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S/c1-2-6-3(4)5/h2H2,1H3,(H3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIZBHJTOHUOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1071-37-0 (mono-hydrobromide)
Record name Etiron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50183973
Record name Etiron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

s-Ethylisothiourea

CAS RN

2986-20-1
Record name S-Ethylisothiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2986-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etiron
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Ethylisothiourea
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etiron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-ETHYLISOTHIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/236P47H4VR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
439
Citations
GJ Southan, C Szabó… - British journal of …, 1995 - Wiley Online Library
… S-(2-aminoethyl)isothiourea (aminoethyl-TU), Sethylisothiourea (ethyl-TU) and S-isopropylisothiourea (isopropyl-TU)potently inhibit iNOS activity in J774.2 macrophages activated with …
Number of citations: 335 bpspubs.onlinelibrary.wiley.com
T Muraki, E Fujii, M Okada, H Horikawa… - The Japanese Journal …, 1996 - jstage.jst.go.jp
… inducible nitric oxide synthase, S-ethylisothiourea. A low dose of S-ethylisothiourea(5ƒÊg/kg) … A higher dose of S-ethylisothiourea(10ƒÊg/kg) inhibited the plasma extravasation induced …
Number of citations: 11 www.jstage.jst.go.jp
F Squadrito, D Altavilla, G Squadrito… - British journal of …, 1996 - Wiley Online Library
1 The aim of this study was to compare the effects of an intravenous infusion of a potent and non selective nitric oxide synthase inhibitor S‐ethylisothiourea (Ethyl‐TU) with that of a nitric …
Number of citations: 14 bpspubs.onlinelibrary.wiley.com
J Zhang, TJ McCarthy, WM Moore… - Journal of medicinal …, 1996 - ACS Publications
… This increased uptake was blocked by incubation with 0.1 mM S-ethylisothiourea. In addition, stabilities of both 3b and 1b have been checked at the same conditions as the cell uptake …
Number of citations: 43 pubs.acs.org
HG Seo, N Fujiwara, H Kaneto, M Asahi… - The Journal of …, 1996 - academic.oup.com
Nitric oxide (NO) is synthesized from L-arginine by three isoforms of NO synthase (NOS). It is essential to suppress the function of the inducible i so form (macNOS) for amelioration of …
Number of citations: 27 academic.oup.com
EP Garvey, JA Oplinger, GJ Tanoury… - Journal of Biological …, 1994 - ASBMB
… S-Ethylisothiourea was a potent competitive inhibitor of human nitric oxide synthase (NOS), … S-Ethylisothiourea was not a detectable substrate for eNOS. S-Ethylisothiourea was also a …
Number of citations: 416 www.jbc.org
M Booke, F Hinder, LD Traber, R McGuire… - Shock (Augusta …, 1995 - europepmc.org
S-ethylisothiourea (3936W92) is a nonamino acid antagonist of nitric oxide synthase. Its selectivity for the inducible form of nitric oxide synthase is twice as high as for the constitutive …
Number of citations: 23 europepmc.org
K Hirota, KA Watanabe, JJ Fox - The Journal of Organic Chemistry, 1978 - ACS Publications
… The formation of VII from the reaction of la with S-ethylthiuronium bromide in base may be explained by the instability of S-ethylisothiourea, which readily decomposes into cyanamide …
Number of citations: 81 pubs.acs.org
GH Jin, YJ Cheon, HJ Gim, HD Kim, JH Ryu… - Bioorganic & medicinal …, 2009 - Elsevier
… S-ethylisothiourea was well known iNOS selective inhibitor18, 19 and the co-crystal structure of this compound with iNOS has been reported. Previously, we also reported thiourea …
Number of citations: 13 www.sciencedirect.com
M Nakane, V Klinghofer, JE Kuk, JL Donnelly… - Molecular …, 1995 - ASPET
… inhibitors of inducible nitric oxide synthase, S-ethylisothiourea and 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine. Ki values of 14.7 nM for S-ethylisothiourea and 4.2 nM for 2-amino-5,6…
Number of citations: 186 molpharm.aspetjournals.org

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